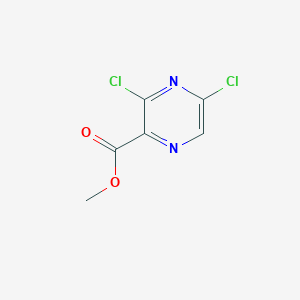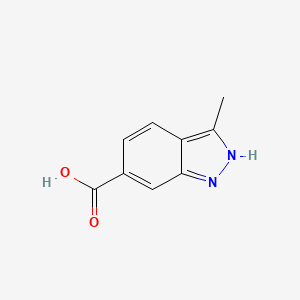
Ácido 3-metil-1H-indazol-6-carboxílico
Descripción general
Descripción
3-Methyl-1H-indazole-6-carboxylic acid is a heterocyclic aromatic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals and organic synthesis
Aplicaciones Científicas De Investigación
3-Methyl-1H-indazole-6-carboxylic acid has found applications in various scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mecanismo De Acción
Target of Action
Indazole derivatives, which include 3-methyl-1h-indazole-6-carboxylic acid, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in various cellular processes, including cell cycle regulation and response to DNA damage .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of kinases, which can disrupt the normal functioning of cells and potentially lead to cell death .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and dna damage response .
Result of Action
It is known that indazole derivatives can exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . Therefore, it can be inferred that 3-methyl-1H-indazole-6-carboxylic acid may have similar effects.
Análisis Bioquímico
Biochemical Properties
3-Methyl-1H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including 3-methyl-1H-indazole-6-carboxylic acid, have been shown to inhibit tyrosine kinase enzymes . These enzymes are crucial for the phosphorylation of proteins, which is a key step in many signaling pathways. The inhibition of tyrosine kinase can lead to the modulation of various cellular processes, including cell growth and differentiation.
Cellular Effects
The effects of 3-methyl-1H-indazole-6-carboxylic acid on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been observed to exhibit antiproliferative activity against various cancer cell lines . Specifically, 3-methyl-1H-indazole-6-carboxylic acid can inhibit the growth of neoplastic cells by causing a block in the G0–G1 phase of the cell cycle . This effect is mediated through the modulation of signaling pathways that control cell cycle progression and apoptosis.
Molecular Mechanism
At the molecular level, 3-methyl-1H-indazole-6-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indazole derivatives can form tight π–π stacking, hydrogen bonds, and hydrophobic interactions with target proteins . These interactions can inhibit the activity of enzymes such as tyrosine kinase, thereby modulating downstream signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-methyl-1H-indazole-6-carboxylic acid over time are critical factors in its biochemical analysis. In laboratory settings, this compound has been shown to maintain its stability under various conditions Long-term studies are necessary to fully understand its degradation profile and any potential long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 3-methyl-1H-indazole-6-carboxylic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse outcomes.
Metabolic Pathways
3-Methyl-1H-indazole-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indazole derivatives are metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics . This metabolic process can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 3-methyl-1H-indazole-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within target tissues.
Subcellular Localization
The subcellular localization of 3-methyl-1H-indazole-6-carboxylic acid is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-indazole-6-carboxylic acid typically involves the cyclization of o-aminobenzonitriles with α-bromoesters under acidic conditions. Another common method is the Fischer indazole synthesis, which involves the reaction of hydrazine with aryl hydrazides.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The use of catalysts such as palladium or copper can enhance the reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives such as esters and amides.
Reduction: Formation of amines.
Substitution: Substituted indazoles with various functional groups.
Comparación Con Compuestos Similares
1-Methyl-1H-indazole-6-carboxylic acid
2-Methyl-1H-indazole-6-carboxylic acid
1,3-Dimethyl-1H-indazole-6-carboxylic acid
Propiedades
IUPAC Name |
3-methyl-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVKVWJWZDGWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625352 | |
| Record name | 3-Methyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201286-96-6 | |
| Record name | 3-Methyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


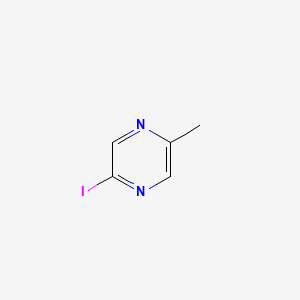

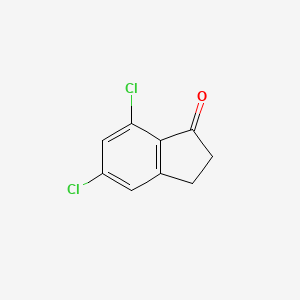
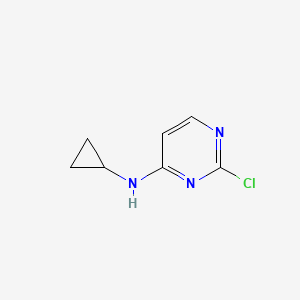

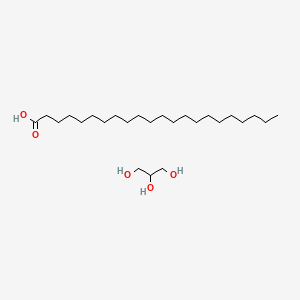
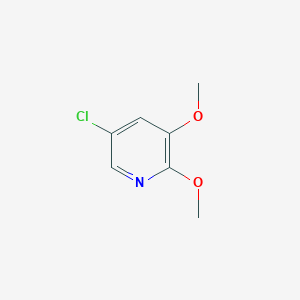
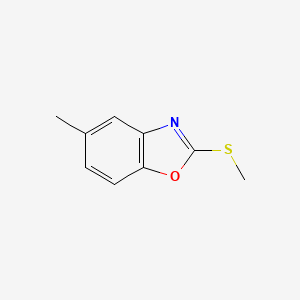

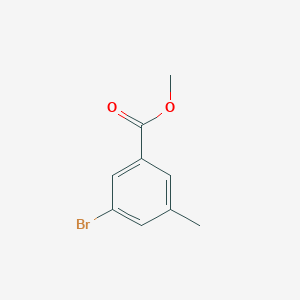
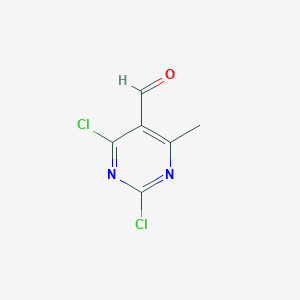
![5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1592495.png)
